Enzymatic Deracemization: Ethyl Ester Delivers >98% ee – a 10-percentage-point Advantage Over the tert-Butyl Ester
In a landmark study by Haufe and Kröger, the deracemization of racemic γ-fluoro-α-aminobutyric acid esters with α-chymotrypsin revealed a striking ester-dependent stereochemical divergence. The ethyl ester (ethyl 2-amino-4-fluorobutanoate) and the methyl ester both gave the (−)-enantiomer of the ester and, upon subsequent hydrolysis, (+)-γ-fluoro-α-aminobutyric acid in >98% enantiomeric excess (ee) [1]. In contrast, the tert-butyl ester under identical conditions gave the (−)-acid with only 88% ee and with opposite stereochemistry [1]. This means that the ethyl ester provides a 10-percentage-point higher ee than the tert-butyl ester while also delivering the enantiomerically opposite acid product.
| Evidence Dimension | Enantiomeric excess (ee) of the hydrolyzed acid product after α-chymotrypsin-catalyzed deracemization |
|---|---|
| Target Compound Data | >98% ee (ethyl ester → (+)-γ-fluoro-α-aminobutyric acid) |
| Comparator Or Baseline | tert-Butyl 2-amino-4-fluorobutanoate → (−)-γ-fluoro-α-aminobutyric acid, 88% ee; Methyl 2-amino-4-fluorobutanoate → (+)-acid, >98% ee |
| Quantified Difference | Ethyl ester: >98% ee vs. tert-butyl ester: 88% ee; Δee ≈ 10 percentage points, plus opposite absolute configuration of the acid product |
| Conditions | α-Chymotrypsin-catalyzed hydrolysis in aqueous buffer; racemic ester substrates; stereochemistry determined by chiral HPLC or optical rotation [1] |
Why This Matters
For procurement decisions in enantioselective synthesis programs, the ethyl ester uniquely combines high ee (>98%) with the ‘natural’ L-configuration acid product, whereas the tert-butyl ester is both less selective and stereochemically divergent—making the ethyl ester the preferred choice when the (+)-acid enantiomer is the synthetic target.
- [1] Haufe, G., Kröger, S. Syntheses of γ-fluoro-α-amino acids. Amino Acids 11, 409–424 (1996). View Source
